2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a quinazoline core, a thioether linkage, and multiple alkyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves several steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the quinazoline intermediate with 2-(2,4-dimethylphenyl)-2-oxoethyl thiol under suitable conditions.
Alkylation: The final step involves the alkylation of the intermediate with isobutyl and isopentyl groups to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinazoline derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors involved in signaling pathways.
DNA Intercalation: The quinazoline core may intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be compared with other similar compounds, such as:
Quinazoline Derivatives: These compounds share the quinazoline core and may have similar biological activities.
Thioether-Linked Compounds: Compounds with thioether linkages may exhibit similar chemical reactivity.
Alkylated Derivatives: Compounds with similar alkyl substituents may have comparable physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which may confer distinct properties and applications.
Properties
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O3S/c1-17(2)11-12-31-27(34)23-10-8-21(26(33)29-15-18(3)4)14-24(23)30-28(31)35-16-25(32)22-9-7-19(5)13-20(22)6/h7-10,13-14,17-18H,11-12,15-16H2,1-6H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCKIABPXASSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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